molecular formula C25H22N4O2S B10754572 4-N-(2-amino-5-thiophen-2-ylphenyl)-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide

4-N-(2-amino-5-thiophen-2-ylphenyl)-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide

Cat. No.: B10754572
M. Wt: 442.5 g/mol
InChI Key: NAFATFFIJBWNMH-UHFFFAOYSA-N
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Description

BRD-K61166597 is a compound known for its inhibitory effects on histone deacetylase 1 and histone deacetylase 2. These enzymes play a crucial role in the regulation of gene expression by modifying the acetylation status of histones, thereby influencing chromatin structure and function .

Preparation Methods

The synthetic routes and reaction conditions for BRD-K61166597 are not widely documented in public literature. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity .

Chemical Reactions Analysis

BRD-K61166597 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BRD-K61166597 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the effects of histone deacetylase inhibition on various chemical processes.

    Biology: It is used to investigate the role of histone deacetylases in gene expression and cellular function.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where histone deacetylase inhibitors are being explored as potential treatments.

    Industry: It may be used in the development of new drugs and therapeutic agents.

Mechanism of Action

BRD-K61166597 exerts its effects by inhibiting histone deacetylase 1 and histone deacetylase 2. These enzymes are involved in the removal of acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, BRD-K61166597 promotes a more relaxed chromatin structure, allowing for increased gene expression. This mechanism is particularly relevant in the context of cancer, where aberrant gene expression is a hallmark of the disease .

Comparison with Similar Compounds

BRD-K61166597 can be compared with other histone deacetylase inhibitors such as:

These compounds also inhibit histone deacetylases but may differ in their specificity, potency, and therapeutic applications. BRD-K61166597 is unique in its specific inhibition of histone deacetylase 1 and histone deacetylase 2, making it a valuable tool for studying the specific roles of these enzymes .

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

4-N-(2-amino-5-thiophen-2-ylphenyl)-1-N-(2-pyridin-4-ylethyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C25H22N4O2S/c26-21-8-7-20(23-2-1-15-32-23)16-22(21)29-25(31)19-5-3-18(4-6-19)24(30)28-14-11-17-9-12-27-13-10-17/h1-10,12-13,15-16H,11,14,26H2,(H,28,30)(H,29,31)

InChI Key

NAFATFFIJBWNMH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)N)NC(=O)C3=CC=C(C=C3)C(=O)NCCC4=CC=NC=C4

Origin of Product

United States

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